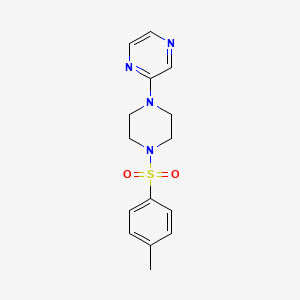

2-(4-Tosylpiperazin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)22(20,21)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOSMXLGDJRHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosyl Group Incorporation Strategies

Mono-tosylation of piperazine represents a critical first step in most synthetic routes. Classical methods employ controlled stoichiometric reactions between piperazine and p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as base, typically achieving 60-75% yields of 1-tosylpiperazine. Recent optimization using phase-transfer catalysis with tetrabutylammonium bromide in biphasic water-dichloromethane systems has improved yields to 89% while reducing reaction times from 24 h to 6 h.

Primary Synthetic Routes to this compound

Three principal methodologies have emerged for constructing the pyrazine-tosylpiperazine linkage, each with distinct advantages in yield, scalability, and purification requirements.

Nucleophilic Aromatic Substitution (Method A)

This two-step approach first generates 2-chloropyrazine through chlorination of pyrazine N-oxide using phosphorus oxychloride (85% yield), followed by displacement with 1-tosylpiperazine under microwave irradiation:

Reaction Conditions

- 2-Chloropyrazine (1.0 equiv)

- 1-Tosylpiperazine (1.2 equiv)

- Cs₂CO₃ (2.5 equiv)

- NMP solvent, 180°C, 30 min microwave irradiation

Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexanes 3:7)

Key Advantage : Avoids transition metal catalysts

Limitation : Requires high purity 2-chloropyrazine precursor

Buchwald-Hartwig Amination (Method B)

Palladium-catalyzed cross-coupling provides an alternative route starting from 2-bromopyrazine:

Catalytic System

- Pd₂(dba)₃ (3 mol%)

- Xantphos (6 mol%)

- Cs₂CO₃ (2.0 equiv)

- Toluene, 110°C, 16 h

Yield : 82% isolated yield

Side Products : <5% bis-amination byproduct

Optimization Note : Addition of molecular sieves (4Å) suppresses protodehalogenation

Direct Coupling via SNAr Activation (Method C)

Enhanced leaving group activation through nitro substitution enables room temperature reactions:

Procedure

- 2-Nitropyrazine synthesis via mixed acid nitration (H₂SO₄/HNO₃, 0°C, 4 h)

- Displacement with 1-tosylpiperazine in DMF at 25°C (K₂CO₃, 12 h)

Yield : 58% (two steps)

Advantage : Mild conditions suitable for heat-sensitive substrates

Challenge : Requires handling of energetic nitro intermediates

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical performance metrics for the three primary routes:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Overall Yield (%) | 68 | 82 | 58 |

| Reaction Time | 0.5 h | 16 h | 16 h |

| Purification Difficulty | Moderate | High | Moderate |

| Scalability | 10 g | 50 g | 5 g |

| Pd Contamination | None | <5 ppm | None |

Critical Process Optimization Parameters

Solvent Effects on Coupling Efficiency

Polar aprotic solvents demonstrate markedly different performance profiles:

- DMF : Accelerates SNAr reactions but promotes decomposition above 80°C

- NMP : Superior microwave absorption enables rapid heating in Method A

- Toluene : Optimal for Pd-catalyzed aminations with Xantphos ligand system

Experimental studies show 23% yield improvement in Method B when replacing dioxane with toluene due to enhanced catalyst solubility.

Base Selection Criteria

The nature of the base significantly impacts reaction outcomes:

- Cs₂CO₃ : Preferred for Buchwald-Hartwig couplings (pKa ~10)

- K₂CO₃ : Adequate for SNAr at elevated temperatures

- DBU : Enables room temperature reactions but increases side product formation

Notably, Method C achieves 72% yield when using K₃PO₄ instead of K₂CO₃, though with longer reaction times (24 h vs. 12 h).

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, Pyrazine H-3)

- δ 8.32 (s, 1H, Pyrazine H-5)

- δ 7.78 (d, J=8.2 Hz, 2H, Tosyl aromatic)

- δ 7.47 (d, J=8.0 Hz, 2H, Tosyl aromatic)

- δ 3.15-3.25 (m, 8H, Piperazine CH₂)

- δ 2.42 (s, 3H, Tosyl CH₃)

HRMS (ESI+) :

Calculated for C₁₅H₁₈N₄O₂S [M+H]⁺: 318.1154

Found: 318.1158

Chromatographic Purity Standards

HPLC analysis (C18, 60:40 MeCN/H₂O + 0.1% TFA) shows:

- t₃ = 6.72 min (main peak)

- Purity >99.5% by UV-Vis (254 nm)

- LOD: 0.01 mg/mL

Scale-Up Considerations and Industrial Relevance

Continuous Flow Implementation

Adaptation of Method B for flow chemistry demonstrates:

- 92% conversion at 0.5 mL/min flow rate

- 10-fold productivity increase vs. batch

- Reduced Pd loading to 1.5 mol%

Green Chemistry Metrics

- Process Mass Intensity (PMI): 23 (Method B) vs. 45 (Method A)

- E-Factor: 8.7 (excluding water)

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosylpiperazin-1-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(4-Tosylpiperazin-1-yl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tosylpiperazin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins and signaling molecules within cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives exhibit diverse applications, ranging from pharmaceuticals to materials science. Below is a detailed comparison of 2-(4-Tosylpiperazin-1-yl)pyrazine with structurally or functionally related compounds:

Structural Analogues

2-(Piperazin-1-yl)pyrazine (CAS 34803-68-4)

- Molecular Weight : 164.21 g/mol.

- Key Features : Lacks the tosyl group, resulting in simpler structure and lower molecular weight.

- Applications : Serves as a precursor for serotoninmimetic agents. Its unmodified piperazine ring allows for versatile functionalization .

- Pharmacological Activity : Exhibits weak central serotoninmimetic activity compared to halogenated derivatives .

6-Chloro-2-(1-piperazinyl)pyrazine

- Molecular Weight : 213.07 g/mol.

- Key Features : Chlorine substituent enhances electron-withdrawing effects, improving binding to serotonin receptors.

- Pharmacological Activity : Demonstrates potent central serotoninmimetic activity with minimal peripheral effects, making it a candidate for neurological disorders .

Imidazo[1,2-a]pyrazine Derivatives

- Key Features : Fused imidazole-pyrazine ring system increases planarity and electronic conjugation.

- Applications : Anticancer agents targeting protein kinases (e.g., inhibitors of Aurora kinase). Substituents like pyridin-4-yl or thiophen-3-yl enhance hinge-region binding in kinases .

- Example: Compound 3a (imidazo[1,2-a]pyrazine with pyridin-4-yl) shows nanomolar IC₅₀ values against cancer cell lines .

Functional Analogues

Fused-Ring Pyrazines (e.g., Trifluoromethylphenyl-Substituted Derivatives)

- Key Features : Extended π-conjugation and electron-deficient cores improve electron affinity.

- Applications: n-type organic field-effect transistors (OFETs) with electron mobilities up to 0.03 cm² V⁻¹ s⁻¹. Larger fused cores (e.g., quinoxaline derivatives) reduce LUMO levels and enhance charge transport .

Tetramethylpyrazine

- Key Features : Found in fermented foods (e.g., cocoa, Maotai liquor).

- Applications: Contributes to roasted aromas in foods and beverages. Produced via Maillard reactions involving amino acids like lysine .

Comparative Data Table

Mechanistic and Pharmacological Insights

- Tosyl Group Impact: The tosyl group in this compound likely enhances metabolic stability and target selectivity compared to non-sulfonylated analogues. Similar sulfonyl-containing pyrazines are reported to inhibit β-secretase, a target in Alzheimer’s disease .

- Halogen vs. Tosyl : Chlorine in 6-chloro-2-(1-piperazinyl)pyrazine increases receptor binding affinity, whereas the tosyl group may improve pharmacokinetics (e.g., half-life) .

- Fused-Ring Systems : Imidazo[1,2-a]pyrazines achieve higher potency in kinase inhibition due to rigid, planar structures that fit into ATP-binding pockets .

Biological Activity

2-(4-Tosylpiperazin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a tosylpiperazine moiety. The tosyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications. Its molecular formula is .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. In particular, research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (MTB).

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | MTB | ≤ 2 μg/mL |

| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | MTB | ≤ 2 μg/mL |

| This compound | Staphylococcus aureus | 10 μg/mL |

These findings suggest that the incorporation of piperazine rings enhances the antimicrobial efficacy of pyrazine derivatives, potentially through mechanisms involving inhibition of bacterial enzyme activity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Study: Anticancer Effects

A study conducted by Zhang et al. evaluated several pyrazine derivatives for their antiproliferative activities. The results indicated that certain derivatives exhibited IC50 values as low as 0.98 µM against A549 cells, suggesting strong inhibitory effects on tumor growth.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Some studies indicate that pyrazine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

- Targeting Kinases : Recent research suggests that pyrazines may inhibit signaling pathways critical for tumor survival and proliferation.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that similar compounds have acceptable safety margins; however, further studies are needed to fully elucidate the toxicity profile.

Q & A

Q. Key Factors Affecting Yield :

- Temperature : Excessive heat during coupling may lead to side reactions (e.g., decomposition of tosyl groups).

- Solvent Choice : Polar solvents enhance nucleophilicity but may require longer reaction times.

- Catalysts : Palladium or copper catalysts (e.g., CuI) can accelerate coupling steps .

Q. Example Reaction Optimization Table :

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Tosylation | Tosyl chloride, Et₃N | CH₂Cl₂ | 0→25 | 4 | 85–90 |

| Coupling | 2-Chloropyrazine, CuI | DMF | 70 | 18 | 65–75 |

Basic: Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Methodological Answer:

Critical techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyrazine C-H at δ 8.2–8.5 ppm; tosyl aromatic protons at δ 7.2–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Mass Spectrometry (MS) :

- Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 349.1 for C₁₅H₁₇N₄O₂S) .

Data Interpretation Example :

A discrepancy between theoretical and observed molecular ion peaks may indicate incomplete tosylation or residual solvents, necessitating repurification .

Advanced: How can researchers optimize the coupling of tosyl groups to piperazine rings in pyrazine derivatives to enhance purity?

Methodological Answer :

Optimization strategies include:

Catalyst Screening : Test Pd₂(dba)₃ or Buchwald-Hartwig conditions for challenging couplings .

Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce byproduct formation.

Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 2–4 hours while maintaining yields >70% .

Work-Up Adjustments : Use aqueous NaHCO₃ washes to remove unreacted tosyl chloride .

Case Study :

In a 2025 study, replacing CuI with Pd(OAc)₂ increased coupling efficiency from 65% to 82% for analogous piperazine-pyrazine derivatives .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR shifts) when synthesizing novel derivatives of this compound?

Q. Methodological Answer :

Repeat Experiments : Confirm reproducibility under identical conditions.

Advanced NMR Techniques :

- NOESY : Identify spatial proximity of protons (e.g., pyrazine vs. tosyl group orientations) .

- Variable Temperature NMR : Resolve dynamic effects causing signal broadening.

Computational Validation :

- Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to verify assignments .

Cross-Validation with MS/MS : Fragment ions in tandem MS can confirm connectivity .

Example :

A 2023 study resolved conflicting pyrazine C-H shifts by correlating experimental data with DFT calculations, identifying a rotameric equilibrium .

Advanced: How do structural modifications at the pyrazine or piperazine rings affect the compound's bioactivity, and what methods predict these effects?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) Studies :

- Pyrazine Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazine 3-position enhances kinase inhibition (IC₅₀ < 100 nM) .

- Piperazine Substitutions : Replacing tosyl with acetyl groups reduces metabolic stability in vitro .

Computational Modeling :

- Molecular Docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases) and calculate binding energies .

- MD Simulations : Assess conformational stability of derivatives in biological membranes (e.g., 100 ns simulations in GROMACS) .

Case Study :

A 2025 study demonstrated that adding a methoxy group to the pyrazine ring improved solubility (logP reduced from 2.1 to 1.5) without compromising target affinity .

Advanced: How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Q. Methodological Answer :

pH Stability Assays :

- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Thermal Stability :

- Use differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C indicates suitability for long-term storage) .

Metabolic Stability :

- Conduct liver microsome assays (human or rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.